

# Foundational Research on OX2R-IN-3: A Technical Guide

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## Compound of Interest

Compound Name: OX2R-IN-3

Cat. No.: B12374483

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## Introduction

**OX2R-IN-3**, also identified as Compound 53, is a potent and orally active agonist of the Orexin 2 Receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep-wake cycles, appetite, and other physiological processes.<sup>[1]</sup> As a selective agonist, **OX2R-IN-3** holds significant promise for investigating the therapeutic potential of OX2R activation in conditions such as narcolepsy and other disorders characterized by excessive daytime sleepiness. This technical guide provides a comprehensive overview of the foundational research on **OX2R-IN-3**, including its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.

## Chemical and Physical Properties

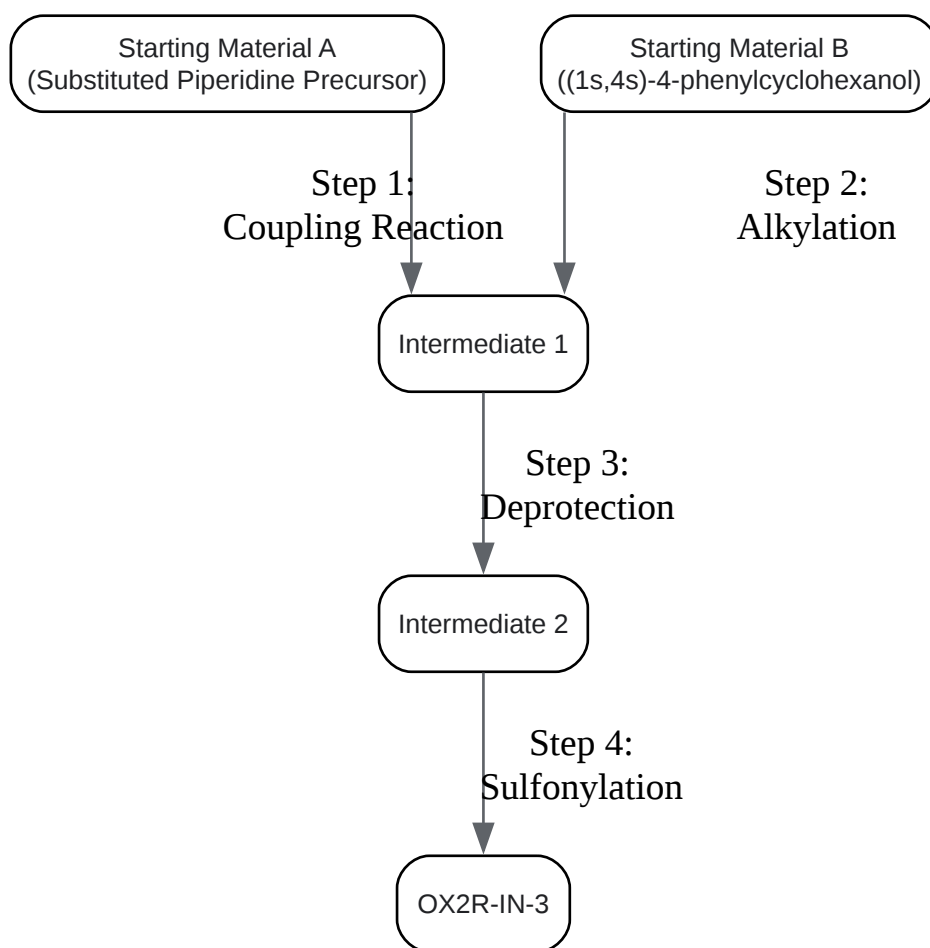
A summary of the key chemical and physical properties of **OX2R-IN-3** is presented in the table below.

Property	Value
IUPAC Name	(S)-N-((3S,4R)-4-(((1S,4S)-4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-3-yl)trifluoromethanesulfonamide
Molecular Formula	C <sub>24</sub> H <sub>30</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	497.57 g/mol
CAS Number	2791360-37-5
Appearance	White to off-white solid
Solubility	Soluble in DMSO

## Synthesis of OX2R-IN-3

The synthesis of **OX2R-IN-3** is detailed in patent literature (US20220194926 A1). A generalized synthetic scheme is provided below. For a detailed, step-by-step protocol, researchers are directed to the aforementioned patent document.

Experimental Workflow: Synthesis of **OX2R-IN-3**



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Caption: Generalized synthetic workflow for **OX2R-IN-3**.

## Biological Activity and Quantitative Data

**OX2R-IN-3** is a potent agonist of the Orexin 2 Receptor. Its biological activity has been characterized through various in vitro and in vivo studies.

### In Vitro Activity

Assay Type	Parameter	Value	Cell Line
Functional Agonism	EC50	< 100 nM	CHO-K1 cells expressing human OX2R

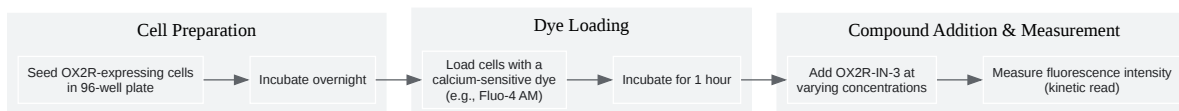
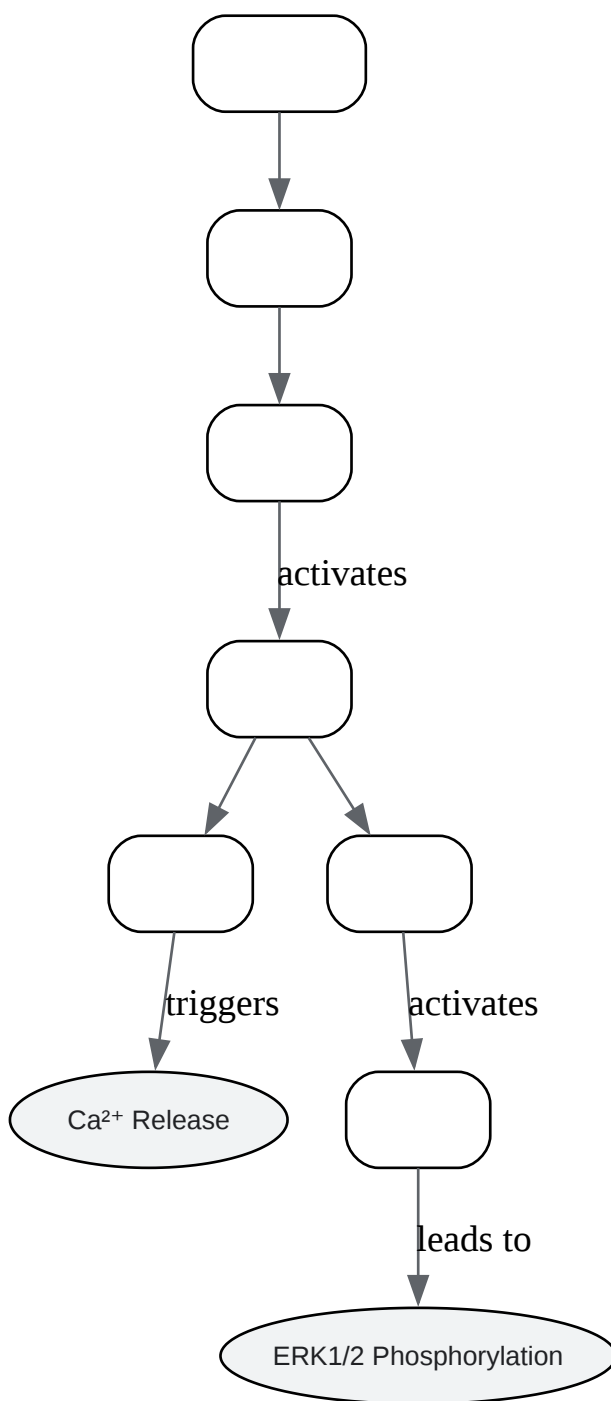
## In Vivo Activity

Animal Model	Administration	Dose	Effect
Sprague-Dawley (SD) Rats	Oral (P.O.), single dose	3 mg/kg	105.00% increase in mean cortical activation time[1]

## Signaling Pathways

The Orexin 2 Receptor is known to couple to multiple G proteins, including Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades. The agonistic activity of **OX2R-IN-3** is expected to trigger these pathways.

Signaling Pathway: OX2R Activation



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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Foundational Research on OX2R-IN-3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12374483#foundational-research-on-ox2r-in-3\]](https://www.benchchem.com/product/b12374483#foundational-research-on-ox2r-in-3)

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